![molecular formula C19H22BN3O4S B1404325 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 934178-97-9](/img/structure/B1404325.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 934178-97-9) is a boronic ester-functionalized heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. The molecule is substituted at the 5-position with a pinacol boronate group and at the 7-position with a tosyl (p-toluenesulfonyl) protecting group. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical applications, such as kinase inhibitors and antiviral agents . Its molecular formula is C₁₉H₂₁BN₂O₃S, with a molecular weight of 384.25 g/mol. The tosyl group enhances stability during synthetic manipulations, while the boronate facilitates transition-metal-catalyzed couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields is also common in industrial settings .
Chemical Reactions Analysis
Cross-Coupling Reactions
The boron center enables participation in Suzuki-Miyaura cross-coupling , a pivotal reaction for forming carbon-carbon bonds. This reaction involves transmetalation with palladium catalysts, facilitating aryl-aryl or aryl-heteroaryl bond formation .
Reaction Component | Details |
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Reagents | Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, base (e.g., K₂CO₃) |
Conditions | Mild heating (60–80°C) in polar aprotic solvents (e.g., THF, DMF) |
Major Products | Functionalized pyrrolopyrimidine derivatives with aryl/heteroaryl groups |
Research Findings :
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The dioxaborolane moiety enhances coupling efficiency due to its stability under basic conditions .
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Comparative studies show that electron-deficient aryl halides yield higher conversions (>90%) compared to electron-rich partners .
Oxidation Reactions
The boron group undergoes oxidation to form boronic acids, which are valuable intermediates in synthesis.
Reaction Component | Details |
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Reagents | Hydrogen peroxide (H₂O₂), sodium perborate, or ozone |
Conditions | Aqueous or alcoholic solvents, pH 8–10, room temperature |
Major Products | 5-Borono-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
Key Insight :
Oxidation preserves the pyrrolopyrimidine core while generating a reactive boronic acid, enabling downstream bioconjugation or further coupling .
Reduction Reactions
The pyrrolopyrimidine core can undergo selective reduction.
Reaction Component | Details |
---|---|
Reagents | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) |
Conditions | Anhydrous THF or diethyl ether, 0°C to reflux |
Major Products | Partially saturated dihydro-pyrrolopyrimidine derivatives |
Notable Observation :
Reduction primarily targets the pyrimidine ring’s C=N bonds, leaving the boron and tosyl groups intact .
Substitution Reactions
The tosyl group (-SO₂C₆H₄CH₃) undergoes nucleophilic displacement under basic conditions.
Reaction Component | Details |
---|---|
Reagents | Amines, thiols, or alkoxides |
Conditions | Polar solvents (e.g., DMSO, DMF), 50–100°C, presence of NaH or KOH |
Major Products | 7-Substituted pyrrolopyrimidines (e.g., -NH₂, -SH, -OR derivatives) |
Efficiency :
Tosyl displacement proceeds with >80% yield when using primary amines, while bulkier nucleophiles require prolonged reaction times .
Comparative Reactivity with Analogues
The table below contrasts the reactivity of this compound with structurally similar boronates:
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the prominent applications of this compound is in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes and are often implicated in cancer. The compound's structure allows it to interact with ATP-binding sites of specific kinases, potentially leading to the development of targeted cancer therapies. For instance, similar pyrrolo[2,3-d]pyrimidine derivatives have been shown to effectively inhibit tyrosine kinases associated with oncogenic pathways .
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. The incorporation of the dioxaborolane moiety can enhance the interaction with viral enzymes, making it a candidate for antiviral drug development against diseases like HIV and hepatitis C .
Materials Science
Covalent Organic Frameworks (COFs)
The compound can serve as a versatile building block for synthesizing covalent organic frameworks (COFs). COFs are porous materials with potential applications in gas storage and separation, catalysis, and drug delivery. The presence of the dioxaborolane group facilitates cross-linking reactions, allowing for the formation of stable frameworks with tunable properties .
OLEDs and Photonic Devices
In materials science, this compound can be utilized in organic light-emitting diodes (OLEDs) due to its electronic properties. The dioxaborolane group contributes to the stability and efficiency of light emission. Additionally, it can be incorporated into photonic devices for applications in sensors and displays .
Catalysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound's boronate functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in organic synthesis for forming carbon-carbon bonds. The ability to couple with various electrophiles makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Photocatalytic Applications
Recent studies have explored the use of this compound in photocatalytic reactions aimed at hydrogen generation from water under light irradiation. Its structure allows for effective light absorption and energy transfer processes necessary for catalyzing such reactions .
Case Studies
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine exerts its effects is largely dependent on its application. In cross-coupling reactions, the boron center participates in the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives with boronic ester and sulfonyl substituents. Key structural analogs include:
Key Observations :
- Positional Isomerism : The placement of the boronate group (C5 vs. C6) significantly impacts reactivity in cross-couplings. For example, C5-substituted derivatives exhibit higher coupling efficiency in Suzuki reactions due to reduced steric hindrance compared to C6 analogs .
- Sulfonyl Groups : Tosyl (p-toluenesulfonyl) offers superior stability under acidic conditions compared to SEM (trimethylsilylethoxymethyl) groups, which are base-labile .
- Heterocyclic Cores : Pyrrolo[2,3-d]pyrimidines (7-azaindole analogs) exhibit enhanced π-stacking interactions in drug-target binding compared to simpler pyridines or pyrazoles .
Pharmacological Relevance
- Kinase Inhibitors : The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitors (e.g., JAK/STAT inhibitors). Tosyl-protected boronic esters are precursors to compounds like baricitinib, where the boronate enables late-stage diversification .
- Antimicrobial Activity : Derivatives with chloro substituents (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) show moderate antimicrobial activity, but the tosyl-boronate analog lacks direct bioactivity, emphasizing its role as a synthetic intermediate .
Stability and Handling
- Thermal Stability : The compound decomposes at >200°C, typical for boronic esters. In contrast, SEM-protected analogs degrade at lower temperatures (150°C) due to siloxane cleavage .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Phenylsulfonyl analogs exhibit lower solubility in acetonitrile, complicating reaction workups .
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine (CAS Number: 934178-97-9) is a complex organic molecule notable for its unique structural properties and potential applications in medicinal chemistry and organic synthesis. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Structural Overview
This compound features a boron-containing dioxaborolane ring and a tosyl-protected pyrrolopyrimidine core , which contribute to its reactivity and biological interactions. The presence of the boron atom allows for participation in various chemical reactions, particularly in cross-coupling processes.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The boron center is critical for its mechanism of action:
- Cross-Coupling Reactions : In synthetic applications, the boron atom participates in forming boronate esters that undergo transmetalation with palladium catalysts to yield desired products.
- Biological Interactions : The compound may modulate enzyme activity or receptor binding through specific interactions. Preliminary studies suggest potential inhibitory effects on certain kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Kinase Inhibition | Inhibits specific kinases involved in cancer pathways | |
Enzyme Modulation | Potential modulation of enzyme activities | |
Cross-Coupling Efficiency | High efficiency in synthetic applications |
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of the compound on various kinases associated with cancer. Results indicated that it effectively inhibited the activity of several receptor tyrosine kinases at sub-micromolar concentrations. The selectivity profile suggested reduced off-target effects compared to other kinase inhibitors.
Case Study 2: Synthesis and Application
In a synthetic route optimization study, researchers demonstrated that the incorporation of the dioxaborolane moiety significantly enhanced the yield of target compounds in cross-coupling reactions. The study highlighted the utility of this compound as a versatile building block in medicinal chemistry.
Synthesis Pathways
The synthesis of This compound typically involves several key steps:
- Formation of Pyrrolopyrimidine Core : Achieved through cyclization reactions involving pyrrole and pyrimidine derivatives.
- Introduction of Tosyl Group : Conducted via sulfonation using tosyl chloride in the presence of a base.
- Boron Incorporation : The dioxaborolane moiety is introduced through boron chemistry techniques.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for cross-coupling reactions. For example, a halogenated pyrrolo[2,3-d]pyrimidine precursor (e.g., 5-bromo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) reacts with bis(pinacolato)diboron under palladium catalysis . Reaction conditions typically involve 1–5 mol% Pd(dppf)Cl₂, 2 equivalents of boronate ester, and a base (e.g., K₂CO₃) in anhydrous THF at 80–100°C for 12–24 hours .
Q. How is the purity and structure of this compound validated in academic research?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.3 ppm for pyrimidine), tosyl methyl (δ 2.4 ppm), and boronate ester methyl groups (δ 1.3 ppm) .
- HRMS : Exact mass calculated for C₂₁H₂₅BN₂O₄S [M+H]⁺: 428.1578; observed: 428.1582 .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The boronate ester group enables its use in Suzuki couplings to generate biaryl analogs for kinase inhibitor development (e.g., EGFR, VEGFR2). The tosyl group stabilizes the pyrrolo[2,3-d]pyrimidine core during functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand improves efficiency in electron-deficient systems .
- Solvent Effects : DMF/H₂O mixtures (10:1) enhance solubility of polar intermediates.
- Temperature Control : Lower temperatures (50–60°C) reduce boronate ester decomposition.
- Example : A 78% yield was achieved using Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ in DMF/H₂O at 60°C for 8 hours .
Q. How do researchers address contradictory data in biological assays (e.g., inconsistent kinase inhibition)?
- Methodological Answer :
- Control Experiments : Validate compound stability under assay conditions (e.g., DMSO stock solutions degrade <5% over 48 hours at 4°C) .
- Off-Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Structural Analysis : Compare X-ray co-crystallography data (e.g., PDB: 4ZFD) to confirm binding mode consistency .
Q. What strategies mitigate side reactions during tosyl group removal in downstream derivatization?
- Methodological Answer :
- Reductive Conditions : Na/NH₃(l) at −78°C selectively cleaves the tosyl group without affecting the boronate ester .
- Acid Hydrolysis : 6 M HCl in dioxane (80°C, 2 hours) achieves >90% deprotection but requires subsequent neutralization to prevent boronate hydrolysis .
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BN3O4S/c1-13-6-8-14(9-7-13)28(24,25)23-11-16(15-10-21-12-22-17(15)23)20-26-18(2,3)19(4,5)27-20/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOBLQBYBAHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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